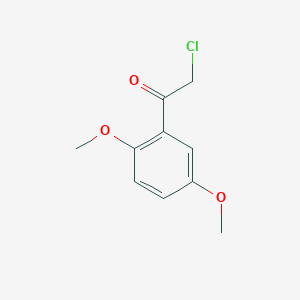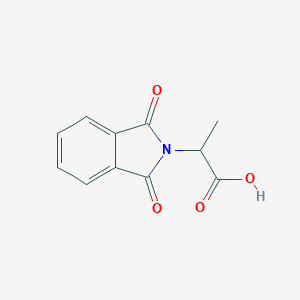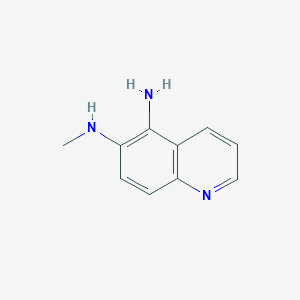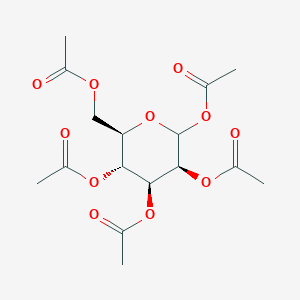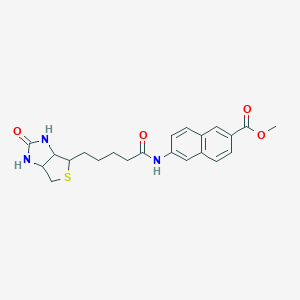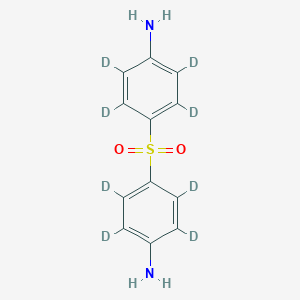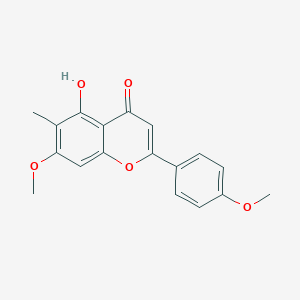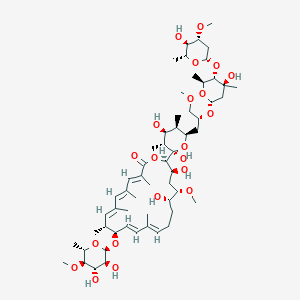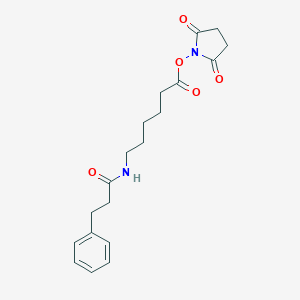
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate (DPPAH) is an organic compound that has found numerous applications in the scientific research field. It is a useful compound for synthesizing other compounds, as well as for studying the mechanism of action of drugs, and for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate: has been studied for its potential anticonvulsant properties. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives, including this compound, which demonstrated potent anticonvulsant activity in animal seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . The compound showed a favorable safety profile and was effective in various pain models, suggesting a broad therapeutic potential.
Pain Management
The compound’s efficacy extends to pain management. It has been tested in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . Its mechanism of action is believed to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels, which could explain its effectiveness in pain relief.
Protein Degradation
In the realm of targeted protein degradation, (2,5-Dioxopyrrolidin-1-yl) derivatives have shown promise. Although not the exact compound , closely related derivatives have been shown to selectively and dose-dependently degrade specific proteins like KRAS G12D/V and MDM2, suppressing their signaling pathways without non-specific cytotoxic effects . This suggests that the compound may also have applications in this field.
Drug Development and Safety Profile
The compound has demonstrated high metabolic stability on human liver microsomes and negligible hepatotoxicity. It also exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . These properties make it an interesting candidate for further preclinical development in drug design.
Synthesis and Chemical Applications
The synthesis process of this compound involves the reduction of commercially available nitriles using solid LiAlH4 as a reductive agent. This method could be applied in various chemical synthesis applications where the compound serves as an intermediate or a reagent .
Molecular Formula and Weight
For scientific research that requires precise calculation of molecular interactions, the molecular formula of C19H24N2O5 and molecular weight of 360.4 g/mol are critical. This information is essential for dosage calculations in pharmacological studies and for the synthesis of related compounds.
Commercial Availability
The compound’s availability from commercial sources like Benchchem and Smolecule indicates its relevance and demand in scientific research. Researchers can readily purchase it for their studies, which facilitates its application in various fields of research.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMHGRWWBXTZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398831 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
CAS RN |
334616-48-7 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

